
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 5-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its mechanism may involve interactions with enzymes, receptors, or other molecular targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is unique due to the presence of the 1,1,2-trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for specific synthetic applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H5BrF3N |
|---|---|
Molekulargewicht |
240.02 g/mol |
IUPAC-Name |
2-bromo-5-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2 |
InChI-Schlüssel |
YCTWGTWACKTDIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CF)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


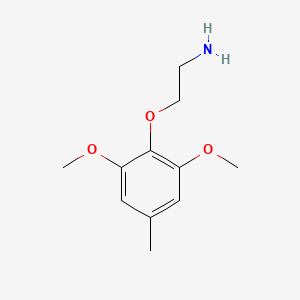
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate](/img/structure/B13536523.png)

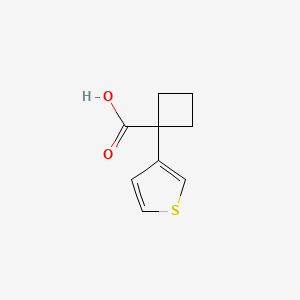
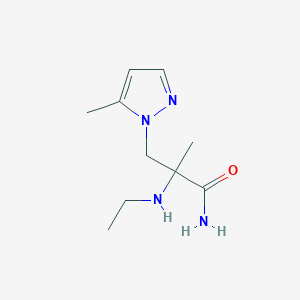


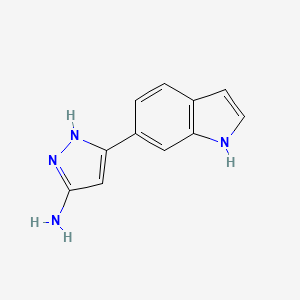
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)

![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

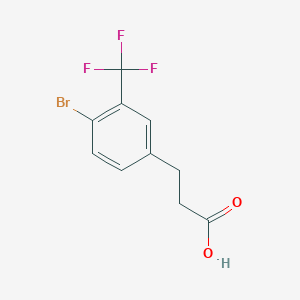
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
